Erinacine A

Description

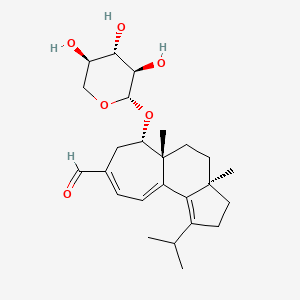

Structure

3D Structure

Properties

CAS No. |

156101-08-5 |

|---|---|

Molecular Formula |

C25H36O6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(3aR,5aR,6S)-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1 |

InChI Key |

LPPCHLAEVDUIIW-NLLUTMDRSA-N |

Isomeric SMILES |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

Canonical SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Neuroprotective Mechanisms of Erinacine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a cyathin diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its potent neuroprotective and neurotrophic properties.[1][2] Preclinical studies have demonstrated its potential in ameliorating pathologies associated with neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach that includes the stimulation of neurotrophic factor synthesis, modulation of key signaling pathways, and attenuation of neuroinflammation and oxidative stress.

Stimulation of Neurotrophic Factor Synthesis

A primary mechanism of this compound is its ability to cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][5][6][7] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity.

-

NGF Synthesis: this compound has been shown to be a potent inducer of NGF synthesis.[5][6][7] Increased levels of NGF are crucial for the maintenance and growth of neurons, particularly cholinergic neurons which are implicated in cognitive function.[3]

-

BDNF Synthesis: Studies have shown that this compound enhances the production of BDNF.[1][2] BDNF plays a vital role in neurogenesis, and its dysregulation is linked to several neurodegenerative and psychiatric disorders.[5]

Modulation of Signaling Pathways

This compound's induction of NGF and BDNF initiates downstream signaling cascades that are fundamental to its neuroprotective actions. The activation of TrkA and TrkB receptors by NGF and BDNF, respectively, triggers several key pathways.[5]

-

BDNF/TrkB/PI3K/Akt/GSK-3β Pathway: this compound has been shown to activate the BDNF/TrkB/PI3K/Akt/GSK-3β signaling pathway.[3][8][9][10][11] This cascade is crucial for promoting cell survival and inhibiting apoptosis.

-

ERK1/2 Signaling: The activation of the Ras/Raf/MEK/ERK pathway is another significant downstream effect of neurotrophin receptor activation, which is involved in neuronal differentiation and survival.[12]

-

CREB Activation: Both the PI3K/Akt and ERK pathways converge on the activation of cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival, including BDNF itself.[10][13]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. This compound demonstrates significant anti-inflammatory and antioxidant properties.

-

Inhibition of Pro-inflammatory Cytokines: this compound and C have been shown to inhibit the expression of pro-inflammatory factors such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14][15]

-

Suppression of iNOS Expression: The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, which can be neurotoxic at high levels.[14][15][16]

-

Modulation of NF-κB Signaling: this compound can block the nuclear translocation of NF-κB, a key transcription factor that regulates the inflammatory response.[3][8][9][11]

-

Activation of Nrf2 Pathway: Erinacine C has been shown to enhance the activation of the Nrf2/superoxide dismutase type 1 (SOD1) pathway, a critical antioxidant response element.[14] This leads to the upregulation of antioxidant enzymes like catalase, glutathione reductase, and thioredoxin reductase.[17]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Neuroprotection

Caption: this compound stimulates BDNF synthesis, activating TrkB-mediated PI3K/Akt and Ras/MAPK pathways to promote neuronal survival and inhibit inflammation.

General Experimental Workflow for In Vitro Neuroprotection Assay

Caption: A typical workflow for evaluating this compound's neuroprotective effects in vitro, from cell treatment to mechanistic analysis.

Quantitative Data Summary

The following tables summarize quantitative findings from various preclinical studies on this compound.

Table 1: Effects of this compound on Neuroinflammation

| Model System | Treatment | Target | Outcome | Reference |

| LPS-stimulated BV-2 microglia | This compound (5 µM) | iNOS expression | Significant prevention of LPS-induced expression | [16] |

| LPS-stimulated CTX TNA2 astrocytes | This compound (5 µM) | TNF-α expression | 43% reduction | [16] |

| LPS-injected rat midbrain | This compound or HEM | TNF-α, IL-1β, iNOS gene expression | Significant attenuation of LPS-induced increase | [16][18] |

| BV-2 microglia | Erinacine C (0.1-2.5 µM) | NO, IL-6, TNF-α, iNOS | Dose-dependent reduction | [19] |

| Traumatic Optic Neuropathy (rat) | This compound (standard dose) | TNF-α, IL-1β, iNOS | 2.3-fold, 2.0-fold, and 5.2-fold inhibition, respectively | [20] |

Table 2: Effects of this compound on Antioxidant Pathways

| Model System | Treatment | Target | Outcome | Reference |

| Traumatic Optic Neuropathy (rat) | This compound (standard dose) | Nrf2, SOD1 | 2.9-fold and 2.1-fold increase, respectively | [20] |

| Traumatic Optic Neuropathy (rat) | This compound (double dose) | HO-1, SOD1 | 1.9-fold and 2.0-fold upregulation, respectively | [20] |

| BV-2 microglia | Erinacine C (0.1, 1, 2.5 µM) | HO-1 protein expression | 93%, 141%, and 233% increase, respectively | [19] |

Table 3: Effects of this compound on Neuronal Survival and Apoptosis

| Model System | Treatment | Target | Outcome | Reference |

| Traumatic Optic Neuropathy (rat) | This compound (double dose) | pRIP, Cas8, cCas3 | 2.2-fold, 2.1-fold, and 3.9-fold reduction, respectively | [20] |

| Traumatic Optic Neuropathy (rat) | This compound (standard & double dose) | Apoptotic RGCs (TUNEL) | 10.0-fold and 15.6-fold reduction, respectively | [21] |

| Traumatic Optic Neuropathy (rat) | This compound (standard & double dose) | RGC density | 2.3-fold and 3.7-fold higher, respectively | [21] |

Key Experimental Protocols

Cell Culture and Treatment (In Vitro Neuroinflammation Model)

-

Cell Lines: BV-2 microglial cells and CTX TNA2 astrocytes are commonly used.[16]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 5 µM) for a specified duration (e.g., 15 minutes).[16]

-

Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 250 ng/mL) for a designated time (e.g., 24 hours).[16]

-

Harvest cell lysates or culture medium for subsequent analysis.

-

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-TNF-α, anti-iNOS, anti-p-Akt, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band densities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).[3][8]

-

Neurite Outgrowth Assay

-

Cell Seeding: Plate neuronal cells (e.g., PC12 or primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

-

Treatment: Treat cells with this compound or other compounds for a specified period (e.g., 48-72 hours).

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Capture images using a fluorescence microscope.

-

Quantify neurite length and number of branches using software such as ImageJ with the NeuronJ plugin.

-

In Vivo Animal Model (LPS-Induced Neuroinflammation)

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Treatment: Administer this compound or Hericium erinaceus mycelium (HEM) via oral gavage for a specified period before induction of neuroinflammation.[16]

-

Surgical Procedure: Anesthetize the animals and stereotactically inject LPS into a specific brain region, such as the substantia nigra.[16]

-

Behavioral Testing: Perform motor coordination tests like the rotarod test and amphetamine-induced rotation test to assess functional outcomes.[16]

-

Tissue Analysis: Euthanize the animals and collect brain tissue for analysis of pro-inflammatory mediator expression via RT-qPCR, Western blotting, or immunohistochemistry.[16]

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with a well-defined, multi-target mechanism of action. Its ability to stimulate endogenous neurotrophic factor synthesis, coupled with its potent anti-inflammatory and antioxidant activities, positions it as a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders.

Future research should focus on several key areas:

-

Clinical Efficacy: Rigorous, well-controlled clinical trials are necessary to translate the promising preclinical findings into human therapeutic applications.

-

Bioavailability and Pharmacokinetics: Further studies are needed to optimize the delivery and bioavailability of this compound to the central nervous system.

-

Direct Molecular Targets: Identifying the direct receptor or molecular targets of this compound will provide a more profound understanding of its mechanism of action.[14][15]

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other compounds found in Hericium erinaceus could reveal more potent therapeutic formulations.[14][15]

By continuing to explore these avenues, the full therapeutic potential of this compound in the context of neuroprotection and cognitive enhancement can be realized.

References

- 1. hifasdaterra.com [hifasdaterra.com]

- 2. hifasdaterra.com [hifasdaterra.com]

- 3. mdpi.com [mdpi.com]

- 4. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. This compound increases catecholamine and nerve growth factor content in the central nervous system of rats [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] this compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice | Semantic Scholar [semanticscholar.org]

- 11. This compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 15. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - ProQuest [proquest.com]

- 17. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciencegate.app [sciencegate.app]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Neuroprotective Effects of this compound on an Experimental Model of Traumatic Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Erinacine A and the Nerve Growth Factor Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has demonstrated significant potential as a potent inducer of Nerve Growth Factor (NGF) synthesis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's activity, focusing on the signaling pathways that lead to the upregulation of NGF. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved biological processes to support further research and drug development in the field of neurodegenerative diseases.

Introduction

Nerve Growth Factor (NGF) is a crucial neurotrophin that plays a vital role in the survival, development, and function of neurons in both the central and peripheral nervous systems. Its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease has been a subject of intense research. However, the direct administration of NGF is hampered by its inability to cross the blood-brain barrier. Small molecules like this compound, which can penetrate the central nervous system and stimulate endogenous NGF production, therefore represent a promising therapeutic strategy.[1][2][3] This guide elucidates the signaling cascade initiated by this compound, leading to the synthesis and secretion of NGF.

The this compound-Induced NGF Synthesis Pathway

This compound stimulates NGF synthesis in astrocytes, the primary support cells in the central nervous system. The core of this mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[4]

The proposed signaling cascade is as follows:

-

This compound Administration : this compound, being a small molecule, can cross the blood-brain barrier and interact with astrocytes.[2]

-

JNK Pathway Activation : Within the astrocyte, this compound leads to the phosphorylation and subsequent activation of JNK.

-

c-Jun Phosphorylation : Activated JNK then phosphorylates the transcription factor c-Jun, a key component of the Activator Protein-1 (AP-1) complex.

-

AP-1 Complex Formation : Phosphorylated c-Jun dimerizes with other proteins of the Fos family to form the active AP-1 transcription factor complex.

-

NGF Gene Transcription : The activated AP-1 complex translocates to the nucleus and binds to the AP-1 consensus sequence within the promoter region of the NGF gene, thereby initiating its transcription.

-

NGF mRNA and Protein Synthesis : The transcribed NGF mRNA is translated into NGF protein, which is then secreted from the astrocyte.

This pathway highlights a targeted mechanism by which this compound can specifically upregulate the production of NGF in the brain.

Signaling Pathway Diagram

References

Investigating the Blood-Brain Barrier Permeability of Erinacine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its potent neurotrophic and neuroprotective properties. Its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a subject of ongoing research. A critical determinant of its efficacy in the central nervous system (CNS) is its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Quantitative Data on Blood-Brain Barrier Permeability

Several preclinical studies have provided quantitative evidence of this compound's ability to cross the blood-brain barrier. The data from these in vivo studies, primarily in rodent and porcine models, are summarized below.

Table 1: Brain Tissue Concentration of this compound in Sprague-Dawley Rats after Oral Administration[1][2]

| Time Point (hours) | Mean Brain Concentration (μg/g) ± SD |

| 1 | Detected |

| 4 | 0.123 ± 0.045 |

| 8 | 0.205 ± 0.079 (Peak) |

| 24 | 0.089 ± 0.032 |

Administration: Oral gavage of Hericium erinaceus mycelia extract equivalent to 50 mg/kg body weight of this compound.

Table 2: Pharmacokinetic Parameters of this compound in a Landrace Pig Model after Intravenous Administration[3]

| Parameter | Value |

| Cerebrospinal Fluid (CSF) | |

| Time to Detection in CSF | ~10 minutes |

| Peak Concentration in CSF (Cmax) | 5.26 ± 0.58 µg/L (at 30 minutes) |

| Brain Tissue | |

| Concentration in Brain Tissue | 77.45 ± 0.58 µg/L |

Administration: Intravenous administration of this compound.

Mechanism of Blood-Brain Barrier Transport

Current evidence suggests that this compound crosses the blood-brain barrier primarily through passive diffusion .[1][2] This is supported by its low molecular weight and lipophilic nature, which are favorable characteristics for traversing the lipid membranes of the BBB.[2] An in vitro protein binding assay showed that the ratio of unbound this compound fractions in the brain to the blood is close to unity, further supporting passive diffusion as the dominant transport mechanism.[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the BBB permeability of this compound.

In Vivo Pharmacokinetic Studies in Sprague-Dawley Rats

This protocol describes the general procedure for determining the bioavailability and tissue distribution of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Sample Collection:

-

Blood samples are collected at various time points post-administration.

-

At the end of the experiment, animals are euthanized, and brain and other tissues are harvested.

-

-

Sample Analysis:

-

This compound concentrations in plasma and tissue homogenates are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

-

-

Workflow Diagram:

In Vivo Blood-Brain Barrier Permeability Assay in a Porcine Model

This protocol outlines the methodology for assessing BBB penetration in a larger animal model.

-

Animal Model: A single landrace pig.[3]

-

Administration: Intravenous administration of this compound.[3]

-

Sample Collection:

-

Blood samples are collected at multiple time points.

-

Cerebrospinal fluid (CSF) is collected at different time points to determine the rate of CNS entry.[3]

-

-

Sample Analysis: Quantification of this compound in plasma, CSF, and brain tissue is performed using High-Performance Liquid Chromatography-triple quadrupole mass spectrometry (HPLC-QQQ/MS).[3]

-

Workflow Diagram:

Signaling Pathways Modulated by this compound in the Brain

Upon crossing the BBB, this compound exerts its neurotrophic effects by modulating several key signaling pathways.

Nerve Growth Factor (NGF) Synthesis and Signaling

This compound is a potent inducer of Nerve Growth Factor (NGF) synthesis.[4][5][6][7] NGF is crucial for the survival, maintenance, and regeneration of neurons. While the detailed mechanism of NGF induction by erinacines is still under investigation, it is known that they stimulate NGF synthesis in astrocytes.[8][9] The synthesized NGF then acts on neuronal cells, such as PC12 cells, to promote neurite outgrowth.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A pilot pharmacokinetic and Metabolite identification study of this compound in a Single landrace pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 9. This compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Erinacine A: A Potential Therapeutic Avenue for Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, with current therapeutic options offering limited efficacy. Emerging research has identified Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), as a promising neuroprotective agent with significant potential for AD treatment. This technical guide synthesizes the current preclinical and pilot clinical evidence surrounding this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological pathways. Evidence suggests that this compound can cross the blood-brain barrier and exerts its therapeutic effects through multiple pathways, including the stimulation of neurotrophic factors, reduction of amyloid-beta plaque burden, and modulation of neuroinflammation.

Mechanism of Action

This compound's neuroprotective effects are multifaceted, targeting several key pathological features of Alzheimer's disease.

1.1. Stimulation of Neurotrophic Factors: A primary mechanism of this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1] NGF is crucial for the survival, maintenance, and regeneration of cholinergic neurons, which are severely affected in AD.[2] this compound has been shown to increase NGF levels in the hippocampus and locus coeruleus of rats.[3][4] This enhanced neurotrophic support may help to counteract the neuronal loss and synaptic dysfunction characteristic of AD.

1.2. Attenuation of Amyloid-Beta Pathology: In animal models of AD, specifically APPswe/PS1dE9 transgenic mice, administration of this compound-enriched Hericium erinaceus mycelia has been shown to reduce the burden of amyloid-beta (Aβ) plaques in the cerebral cortex.[4][5][6] The compound appears to be more effective than other related compounds, such as Erinacine S, at inhibiting the formation of the plaque core.[5][7] This effect is partly attributed to the increased expression and activity of insulin-degrading enzyme (IDE), a key enzyme involved in Aβ clearance.[4][5][6]

1.3. Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are critical components of AD pathogenesis. This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5][7] It also suppresses the activation of microglia and astrocytes associated with Aβ plaques.[3] Furthermore, this compound demonstrates antioxidant activity by reducing the levels of inducible nitric oxide synthase (iNOS), thiobarbituric acid-reactive substances (TBARS), and 8-hydroxy-2'-deoxyguanosine (8-OHdG), thereby mitigating oxidative damage in the brain.[8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from in vivo and clinical investigations of this compound and this compound-enriched mycelial extracts.

Table 1: Summary of Preclinical Studies on this compound in Alzheimer's Disease Models

| Animal Model | Compound Administered | Dosage | Route of Administration | Duration | Key Findings | Reference |

| APPswe/PS1dE9 Transgenic Mice | This compound-enriched H. erinaceus mycelia (HE-My) | 300 mg/kg/day | Oral gavage | 30 days | Attenuated cerebral Aβ plaque burden; Increased insulin-degrading enzyme (IDE) levels; Reduced plaque-activated microglia and astrocytes; Increased NGF/proNGF ratio; Promoted hippocampal neurogenesis. | [4][6][9] |

| APPswe/PS1dE9 Transgenic Mice | This compound | Not specified | Not specified | Not specified | More effective than Erinacine S at inhibiting Aβ accumulation by reducing insoluble Aβ and C-terminal fragments of amyloid processing protein. | [5] |

| Senescence Accelerated Mouse Prone 8 (SAMP8) Mice | This compound-enriched H. erinaceus mycelium (EAHEM) | 108, 215, and 431 mg/kg/day | Oral gavage | 12 weeks | Significantly improved learning and memory at the lowest dose; Dose-dependent decrease in iNOS, TBARS, and 8-OHdG levels. | [8] |

| Rat Model of Transient Focal Cerebral Ischemia | This compound | 1 mg/kg | Intraperitoneal injection | 5 days prior to ischemia | Significantly reduced levels of acute inflammatory cytokines and ischemia-injury-induced neuronal cell death. | [10] |

Table 2: Summary of a Pilot Human Clinical Trial of this compound-Enriched Mycelia in Mild Alzheimer's Disease

| Study Design | Intervention | Dosage | Duration | Key Outcomes | Reference |

| Double-blind, placebo-controlled | This compound-enriched H. erinaceus mycelia (EAHE) capsules (containing 5 mg/g this compound) | Three 350 mg capsules per day | 49 weeks | Significant improvement in Mini-Mental State Examination (MMSE) scores in the EAHE group; Significant difference in Instrumental Activities of Daily Living (IADL) scores between EAHE and placebo groups; EAHE group demonstrated better contrast sensitivity. | [2][11][12][13][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.

3.1. Preparation of this compound-Enriched Hericium erinaceus Mycelia (EAHE)

-

Cultivation: Hericium erinaceus mycelia are grown in a submerged liquid medium. A typical medium consists of 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄, with an initial pH of 4.5.[2][8]

-

Fermentation: The culture is scaled up in fermenters. For example, a 5-day fermentation in a 500-L fermenter can be followed by a 12-day fermentation in a 20-ton fermenter.[2][8]

-

Harvesting and Processing: The mycelia are harvested, lyophilized, and ground into a powder.[2][8]

-

Quantification of this compound: The concentration of this compound in the mycelial powder is determined by High-Performance Liquid Chromatography (HPLC).[2][8]

3.2. Animal Models and Behavioral Tests

-

APPswe/PS1dE9 Transgenic Mice: This is a commonly used mouse model of Alzheimer's disease that develops amyloid plaques.

-

Senescence Accelerated Mouse Prone 8 (SAMP8) Mice: This model is used to study age-related cognitive decline.

-

Morris Water Maze: This test is used to assess spatial learning and memory in rodents. A reduced escape latency is indicative of improved cognitive function.[5]

-

Passive Avoidance Task and Active Shuttle Avoidance Test: These tests are used to evaluate associative learning and memory.[3][5]

3.3. Histological and Biochemical Analyses

-

Immunohistochemistry: This technique is used to visualize and quantify Aβ plaques, as well as activated microglia and astrocytes in brain tissue sections.

-

Western Blotting: This method is employed to measure the protein levels of key molecules such as insulin-degrading enzyme (IDE), iNOS, and various signaling proteins.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the levels of cytokines (e.g., TNF-α, IL-6) and neurotrophic factors (e.g., NGF, BDNF) in brain homogenates or cerebrospinal fluid.

3.4. Extraction and Purification of this compound

-

Extraction: this compound is typically extracted from dried and powdered H. erinaceus mycelium using aqueous ethanol or ethyl acetate, often assisted by ultrasonication.[15][16]

-

Chromatographic Purification: A two-dimensional chromatographic approach is effective for isolating high-purity this compound. This involves an initial fractionation by normal-phase flash chromatography followed by purification using semi-preparative reversed-phase chromatography.[15] High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for separating high-purity this compound.[17][18]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and processes related to this compound's action and evaluation.

Caption: Mechanism of Action of this compound in Alzheimer's Disease.

References

- 1. hifasdaterra.com [hifasdaterra.com]

- 2. Prevention of Early Alzheimer’s Disease by this compound-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 6. This compound-enriched Hericium erinaceus mycelium ameliorates Alzheimer's disease-related pathologies in APPswe/PS1dE9 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Prevention of Early Alzheimer’s Disease by this compound-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Prevention of Early Alzheimer's Disease by this compound-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nutritional-psychology.org [nutritional-psychology.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Evaluation of this compound Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Erinacine A in Parkinson's Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily manage symptoms, highlighting the urgent need for neuroprotective interventions. Erinacine A, a diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the preclinical studies evaluating this compound in various PD models. We consolidate quantitative data from key studies, detail the experimental methodologies employed, and visualize the elucidated signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.

Introduction

The pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits such as bradykinesia, rigidity, and tremors. Neuroinflammation and oxidative stress are key contributors to the neurodegenerative process in PD.[1] this compound, a compound isolated from the medicinal mushroom Hericium erinaceus, has garnered significant attention for its neuroprotective properties.[2] Preclinical studies have demonstrated its potential to mitigate neurotoxicity in cellular and animal models of PD, primarily through the modulation of critical cell survival and death pathways, as well as by exerting anti-inflammatory effects.[3] This whitepaper synthesizes the existing preclinical evidence for this compound's efficacy in PD models, with a focus on quantitative outcomes, experimental designs, and the underlying molecular mechanisms.

In Vitro and In Vivo Parkinson's Disease Models

The neuroprotective effects of this compound have been predominantly investigated in two well-established preclinical models of Parkinson's disease: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model and the LPS (lipopolysaccharide) model.

-

MPTP Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD. Its active metabolite, MPP+ (1-methyl-4-phenylpyridinium), is used in in vitro studies.[4]

-

LPS Model: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In the context of PD research, LPS is used to induce neuroinflammation, a key pathological feature of the disease.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in Parkinson's disease models.

Table 1: Neuroprotective Effects of this compound in an In Vivo MPTP Model

| Parameter | Model | Treatment Group | Dosage | Result | Reference |

| Tyrosine Hydroxylase (TH) Positive Neurons (%) | MPTP-induced mice | MPTP | - | 5 ± 5 | [6] |

| MPTP + this compound | 30 mg/kg | 75 ± 10 | [6] | ||

| MPTP + HEM (40) | 30 mg/kg | 40 ± 10 | [6] | ||

| MPTP + HEM (80) | 30 mg/kg | 80 ± 10 | [6] | ||

| Dopamine Level (ng/g) | MPTP-induced mice | MPTP | - | 1535 | [7] |

| MPTP + HEM (0.1 g/kg) | 0.1 g/kg | 2897 | [7] | ||

| MPTP + HEM (0.3 g/kg) | 0.3 g/kg | 3535 | [7] | ||

| MPTP + HEM (1.0 g/kg) | 1.0 g/kg | 4527 | [7] |

HEM: Hericium erinaceus mycelium

Table 2: Effects of this compound on Motor Function in PD Models

| Parameter | Model | Treatment Group | Dosage | Result | Reference |

| Rotarod Test (Latency to fall, s) | MPTP-induced mice | Control | - | ~160 | [3] |

| MPTP | - | ~60 | [3] | ||

| MPTP + this compound | 1 mg/kg | ~140 | [3] | ||

| Amphetamine-induced Rotations (rotations/min) | LPS-induced rats | LPS | - | ~7 | [5] |

| LPS + this compound | 5 mg/kg | ~3 | [5] | ||

| LPS + HEM | 300 mg/kg | ~2.5 | [5] |

Table 3: Anti-inflammatory Effects of this compound in an In Vivo LPS Model

| Gene Expression (Fold Change) | Model | Treatment Group | Dosage | Result | Reference |

| TNF-α | LPS-induced rats | LPS | - | ~3.5 | [5] |

| LPS + this compound | 5 mg/kg | ~1.5 | [5] | ||

| LPS + HEM | 300 mg/kg | ~1.2 | [5] | ||

| IL-1β | LPS-induced rats | LPS | - | ~4.5 | [5] |

| LPS + this compound | 5 mg/kg | ~2.0 | [5] | ||

| LPS + HEM | 300 mg/kg | ~1.5 | [5] | ||

| iNOS | LPS-induced rats | LPS | - | ~4.0 | [5] |

| LPS + this compound | 5 mg/kg | ~1.8 | [5] | ||

| LPS + HEM | 300 mg/kg | ~1.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

MPTP-Induced Parkinson's Disease Mouse Model

-

Animal Model: Male C57BL/6 mice are typically used.

-

MPTP Administration: Mice are administered with MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) once daily for five consecutive days to induce dopaminergic neurodegeneration.

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO) and administered to the mice (e.g., 1-30 mg/kg, intraperitoneally or by oral gavage) according to the specific study design (pre-treatment, co-treatment, or post-treatment).

-

Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test at specified time points after MPTP and this compound administration.

-

Tissue Collection and Processing: At the end of the experiment, mice are euthanized, and brains are collected. The substantia nigra and striatum are dissected for further analysis. Tissues can be fixed in paraformaldehyde for immunohistochemistry or snap-frozen for biochemical assays.

LPS-Induced Parkinson's Disease Rat Model

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

LPS Administration: Rats are anesthetized, and LPS (e.g., 5 µg in 2 µL of saline) is stereotactically injected into the substantia nigra to induce localized neuroinflammation.

-

This compound Treatment: this compound is administered (e.g., 5 mg/kg, by oral gavage) daily for a specified period (e.g., 28 days) starting before or after the LPS injection.

-

Behavioral Assessment: Rotational behavior is induced by amphetamine (e.g., 2.5 mg/kg, intraperitoneally) and quantified to assess the extent of the unilateral dopamine lesion.

-

Tissue Collection and Analysis: Brains are collected and processed for analysis of inflammatory markers (e.g., TNF-α, IL-1β, iNOS) using techniques such as quantitative real-time PCR (qRT-PCR) or ELISA, and for assessment of dopaminergic neuron survival via immunohistochemistry.

Rotarod Test

-

Apparatus: An accelerating rotarod apparatus is used.

-

Acclimation and Training: Mice are acclimated to the apparatus for a few days before the test. On the test day, they are trained at a constant speed (e.g., 4 rpm) for a short period.

-

Testing: The rod's rotation is then accelerated (e.g., from 4 to 40 rpm over 5 minutes). The latency for each mouse to fall off the rotating rod is recorded.

-

Data Analysis: The average latency to fall across multiple trials is calculated for each experimental group.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Tissue Preparation: Brains are fixed, cryoprotected, and sectioned (e.g., 30-40 µm thick coronal sections) using a cryostat.

-

Staining Procedure:

-

Sections are washed in phosphate-buffered saline (PBS).

-

Endogenous peroxidase activity is quenched with hydrogen peroxide.

-

Sections are blocked with a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit.

-

The staining is visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.

-

-

Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods.

Western Blot for Phosphorylated Proteins

-

Protein Extraction: Brain tissue (e.g., substantia nigra) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST).

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-PAK1, p-AKT, p-LIMK2) overnight at 4°C.

-

After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of the respective target.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound in Parkinson's disease models are attributed to its modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

This compound's Dual Action on Neuronal Survival and Apoptosis

Caption: this compound promotes neuronal survival and inhibits apoptosis.

Experimental Workflow for In Vivo MPTP Model

Caption: Workflow for evaluating this compound in the MPTP mouse model.

Experimental Workflow for In Vivo LPS Model

Caption: Workflow for assessing this compound in the LPS rat model.

Conclusion

The preclinical data strongly support the neuroprotective potential of this compound in models of Parkinson's disease. Through the activation of pro-survival signaling cascades and the inhibition of apoptotic and inflammatory pathways, this compound has demonstrated the ability to preserve dopaminergic neurons and improve motor function in both neurotoxin- and neuroinflammation-induced PD models. The quantitative data and detailed methodologies presented in this whitepaper provide a solid foundation for further investigation and development of this compound as a novel therapeutic agent for Parkinson's disease. Future studies should focus on dose-optimization, long-term efficacy, and the translation of these promising preclinical findings to clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-Treatment with this compound, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Erinacine A's role in promoting myelination and oligodendrogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Erinacine A, a cyathin diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] Beyond its well-documented role in stimulating Nerve Growth Factor (NGF) synthesis, recent research has illuminated a critical function of this compound in promoting oligodendrogenesis and myelination.[1][4][5][6][7] This technical guide provides an in-depth overview of the current understanding of this compound's impact on myelin-producing cells, offering valuable insights for researchers, scientists, and drug development professionals in the field of neurology and regenerative medicine. The focus will be on the quantitative effects, detailed experimental methodologies, and the underlying signaling pathways, presenting a comprehensive resource for future research and therapeutic development.

Quantitative Data on the Effects of this compound on Oligodendrogenesis and Myelination

The pro-myelinating effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from in vitro and ex vivo experiments, providing a clear comparison of its efficacy.

Table 1: In Vitro Effects of this compound on Oligodendrocyte Precursor Cells (OPCs)

| Parameter Measured | Treatment Group | Concentration | Result | Reference |

| Percentage of MBP-positive cells | Control | - | Baseline | Huang et al., 2021 |

| This compound | 1 µM | Significant increase | Huang et al., 2021 | |

| This compound | 10 µM | More potent increase | Huang et al., 2021 | |

| Number of mature oligodendrocytes (GC-positive) | Control | - | Baseline | Huang et al., 2021 |

| This compound | 1 µM | Significant increase | Huang et al., 2021 | |

| This compound | 10 µM | More potent increase | Huang et al., 2021 | |

| Myelin Basic Protein (MBP) protein level (Western Blot) | Control | - | Baseline | Huang et al., 2021 |

| This compound | 1 µM | Increased MBP expression | Huang et al., 2021 | |

| This compound | 10 µM | Further increased MBP expression | Huang et al., 2021 | |

| Proteolipid protein (PLP) protein level (Western Blot) | Control | - | Baseline | Huang et al., 2021 |

| This compound | 1 µM | Increased PLP expression | Huang et al., 2021 | |

| This compound | 10 µM | Further increased PLP expression | Huang et al., 2021 |

Table 2: Ex Vivo Effects of this compound on Myelination in Cerebellar Slice Cultures

| Parameter Measured | Treatment Group | Concentration | Result | Reference |

| Overlap of MBP and Neurofilament 200 (NF200) immunoreactivity | Control | - | Baseline | Huang et al., 2021 |

| This compound | 1 µg/ml | Significantly increased overlap | Huang et al., 2021 | |

| This compound | 10 µg/ml | More significant increase in overlap | Huang et al., 2021 |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on myelination.

Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation

Objective: To isolate and culture OPCs to study the effects of this compound on their differentiation into mature, myelinating oligodendrocytes.

Methodology:

-

OPC Isolation:

-

Primary OPCs are isolated from the cortices of postnatal day 1-2 Sprague-Dawley rat pups.

-

The cortical tissue is mechanically dissociated and digested with papain.

-

The cell suspension is then subjected to a series of immunopanning steps using antibodies against specific cell surface markers to sequentially remove microglia and astrocytes.

-

OPCs are positively selected using an antibody against the OPC marker NG2 or A2B5.

-

-

OPC Culture:

-

Isolated OPCs are plated on poly-D-lysine-coated culture dishes.

-

Cells are maintained in a growth medium (GM) consisting of DMEM/F-12 supplemented with N2 supplement, B27 supplement, and growth factors such as PDGF-AA and FGF-2 to promote proliferation.

-

-

Induction of Differentiation:

-

To induce differentiation, the growth medium is replaced with a differentiation medium (DM).

-

DM typically consists of DMEM/F-12 with N2 and B27 supplements but lacks the mitogens PDGF-AA and FGF-2.

-

This compound, dissolved in a suitable solvent like DMSO, is added to the DM at various concentrations (e.g., 1 µM, 10 µM). A vehicle control (DMSO) is run in parallel.

-

Cells are incubated in the differentiation medium with this compound for a specified period (e.g., 3-5 days).

-

Immunofluorescence Staining for Oligodendrocyte Markers

Objective: To visualize and quantify the differentiation of OPCs into mature oligodendrocytes and the expression of myelin proteins.

Methodology:

-

Cell Fixation:

-

After the differentiation period, the cultured cells are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

The fixed cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Cells are incubated with primary antibodies against oligodendrocyte lineage markers overnight at 4°C.

-

Commonly used primary antibodies include:

-

Olig2: A marker for the oligodendrocyte lineage.

-

NG2: A marker for OPCs.

-

Galactocerebroside (GC) or O4: Markers for mature oligodendrocytes.

-

Myelin Basic Protein (MBP): A major protein component of the myelin sheath.

-

-

-

Secondary Antibody Incubation and Counterstaining:

-

After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies corresponding to the species of the primary antibodies for 1-2 hours at room temperature in the dark.

-

The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging and Analysis:

-

The stained cells are visualized using a fluorescence microscope.

-

The number of cells positive for each marker is counted in multiple random fields to quantify the percentage of differentiated oligodendrocytes and MBP-expressing cells.

-

Western Blot Analysis for Myelin Proteins

Objective: To quantify the expression levels of myelin-associated proteins in response to this compound treatment.

Methodology:

-

Protein Extraction:

-

Total protein is extracted from the cultured cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The expression levels of MBP and PLP are normalized to the expression of the loading control.

-

Ex Vivo Cerebellar Slice Culture

Objective: To assess the effect of this compound on myelination in a more complex, tissue-like environment.

Methodology:

-

Slice Preparation:

-

Cerebellar slices (approximately 300 µm thick) are prepared from postnatal day 7-10 rat pups using a vibratome.

-

-

Slice Culture:

-

The slices are placed on membrane inserts in a culture medium.

-

This compound is added to the culture medium at different concentrations (e.g., 1 µg/ml, 10 µg/ml).

-

-

Immunohistochemistry:

-

After a culture period of several days (e.g., 7-10 days), the slices are fixed, sectioned, and stained with antibodies against MBP and a neuronal marker like Neurofilament 200 (NF200).

-

-

Analysis:

-

The extent of myelination is assessed by quantifying the co-localization of MBP (myelin) and NF200 (axons) using confocal microscopy and image analysis software.

-

Signaling Pathways and Experimental Workflows

The pro-myelinating effects of this compound are believed to be mediated through the activation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and the experimental workflows used to investigate them.

Caption: Proposed signaling pathway for this compound-induced myelination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. Erinacine S, a small active component derived from Hericium erinaceus, protects oligodendrocytes and alleviates mood abnormalities in cuprizone-exposed rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. A reliable Western blot workflow with improved dynamic range for the detection of myelin proteins in murine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Erinacine A: A Potent Anti-Inflammatory Agent in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, a key pathological feature of many neurodegenerative diseases, is characterized by the activation of glial cells and the subsequent release of pro-inflammatory mediators. Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising neuroprotective compound with potent anti-inflammatory properties within the central nervous system (CNS). This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways modulated by this compound, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Mechanism of Action: Inhibition of Glial Activation and Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects primarily by modulating the activation of microglia and astrocytes, the resident immune cells of the CNS. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), these cells become activated and release a cascade of pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS).[1][2][3] this compound has been shown to significantly attenuate the production of these inflammatory mediators.[1][2][3]

The molecular mechanism underlying this inhibition involves the suppression of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[3][4] By inhibiting the phosphorylation and subsequent activation of these pathways, this compound effectively downregulates the expression of pro-inflammatory genes.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-Inflammatory Effects of this compound on Glial Cells

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| BV-2 (microglia) | LPS (500 ng/mL) + IFN-γ (50 ng/mL) | 10 µM | iNOS Protein Expression | Significant reduction | [3] |

| BV-2 (microglia) | LPS (500 ng/mL) + IFN-γ (50 ng/mL) | 10 µM | Nitric Oxide (NO) Production | Significant reduction | [3] |

| CTX TNA2 (astrocytes) | LPS (250 ng/mL) | 5 µM | TNF-α mRNA Expression | Significant reduction | [3] |

| CTX TNA2 (astrocytes) | LPS (250 ng/mL) | 10 µM | TNF-α Protein Secretion | Significant reduction | [3] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Cell Line | Toxic Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| N2a (neurons) | Conditioned medium from LPS-treated BV-2 cells | 10 µM | Phosphorylation of JNK | Significant suppression | [3] |

| N2a (neurons) | Conditioned medium from LPS-treated BV-2 cells | 10 µM | Phosphorylation of NF-κB | Significant suppression | [3] |

Table 3: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | This compound Dosage (Oral Gavage) | Measured Parameter (Midbrain) | Result | Reference |

| Rat | Intranigral LPS injection | 5 mg/kg/day for 7 days | TNF-α mRNA Expression | Significant reduction | [3] |

| Rat | Intranigral LPS injection | 5 mg/kg/day for 7 days | IL-1β mRNA Expression | Significant reduction | [3] |

| Rat | Intranigral LPS injection | 5 mg/kg/day for 7 days | iNOS mRNA Expression | Significant reduction | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

In Vitro Anti-Inflammatory Assay in BV-2 Microglial Cells

-

Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 6-well plates. After reaching 80% confluency, the cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, the cells are stimulated with a combination of LPS (500 ng/mL) and interferon-gamma (IFN-γ; 50 ng/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader.

-

Western Blot Analysis for iNOS: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-Inflammatory Assay in CTX TNA2 Astrocytes

-

Cell Culture: CTX TNA2 immortalized rat astrocytes are cultured under the same conditions as BV-2 cells.

-

Treatment: Cells are seeded in 6-well plates. After reaching 80% confluency, they are pre-treated with this compound (e.g., 5 µM) for 1 hour, followed by stimulation with LPS (250 ng/mL) for 24 hours.

-

Quantitative Real-Time PCR (qRT-PCR) for TNF-α mRNA: Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH). The relative expression of TNF-α mRNA is calculated using the 2-ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Protein: The concentration of TNF-α in the culture supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo LPS-Induced Neuroinflammation Model in Rats

-

Animals: Adult male Sprague-Dawley rats are used.

-

Treatment: Rats are administered this compound (5 mg/kg body weight) or vehicle daily via oral gavage for 7 consecutive days.

-

Induction of Neuroinflammation: On day 7, after the final dose of this compound, rats are anesthetized, and LPS is stereotactically injected into the substantia nigra of the brain.

-

Tissue Collection and Analysis: After a designated period (e.g., 24 hours), the rats are euthanized, and the midbrain tissue is collected. The tissue is then processed for qRT-PCR analysis to measure the mRNA expression levels of TNF-α, IL-1β, and iNOS as described in the in vitro protocol.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Erinacine A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine A, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant scientific interest for its potent neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, it delves into the key signaling pathways modulated by this compound, offering insights into its mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development purposes.

Discovery and Natural Sources

This compound was first isolated in 1994 by Kawagishi and his team from the cultured mycelia of Hericium erinaceus, commonly known as Lion's Mane mushroom.[1][2] This discovery, published in Tetrahedron Letters, identified this compound, along with Erinacines B and C, as potent stimulators of Nerve Growth Factor (NGF) synthesis.[1][2]

The primary and exclusive natural source of this compound is the mycelium of Hericium erinaceus.[3] It is important to note that this compound is not typically found in the fruiting body of the mushroom, which contains other neuroactive compounds such as hericenones.[3] The concentration and yield of this compound can vary significantly depending on the specific strain of H. erinaceus and the cultivation conditions.[4][5]

Quantitative Analysis of this compound Yield

The yield of this compound from Hericium erinaceus mycelia is a critical factor for research and potential therapeutic applications. The following table summarizes quantitative data from various studies, highlighting the variability among different strains and extraction methodologies.

| Strain of Hericium erinaceus | Cultivation Method | Yield of this compound | Reference |

| Wild Strain HeG | Submerged liquid fermentation | 42.16 mg/g (dry weight) | [4][5] |

| Wild Strain HeG | Submerged liquid fermentation | 358.78 mg/L | [4][5] |

| Not Specified | Not Specified | 19.4 mg from 130 g of fungal material | [4] |

| Enriched Mycelia | Submerged liquid fermentation | 5 mg/g | [1] |

Experimental Protocols

Cultivation of Hericium erinaceus Mycelia

A common method for cultivating H. erinaceus mycelia to produce this compound involves submerged liquid fermentation.

-

Medium Composition: A typical medium consists of 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄. The initial pH is adjusted to 4.5.

-

Incubation: The culture is incubated at 26°C with shaking at 120 rpm.

-

Fermentation: The process is often scaled up from shake flasks to larger fermenters, with fermentation times ranging from 5 to 12 days.[1]

Extraction and Isolation of this compound

Several methods have been developed for the extraction and purification of this compound from H. erinaceus mycelia.

-

Solvent Extraction: The dried mycelia are typically extracted with a solvent such as ethanol.

-

Chromatographic Purification: The crude extract is then subjected to various chromatographic techniques for purification.

-

Two-Dimensional Chromatography: A robust method involves an initial fractionation by normal-phase flash chromatography, followed by semi-preparative reversed-phase chromatography.[4]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be effective for separating high-purity this compound. A common two-phase solvent system used is n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v), which can yield this compound with a purity of over 95%.[4][5][6]

-

Characterization of this compound

The identity and purity of isolated this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compound.

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to confirm the molecular structure of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective and neurotrophic effects by modulating several key signaling pathways.

Neurotrophic Factor Signaling

This compound is a potent inducer of Nerve Growth Factor (NGF) synthesis in astrocytes.[1][2] This upregulation of NGF can, in turn, activate pro-survival signaling cascades in neurons. Furthermore, studies on this compound-enriched H. erinaceus mycelium have demonstrated the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. This involves the activation of TrkB receptors and the downstream PI3K/Akt/GSK-3β signaling cascade, which is crucial for neuronal survival and plasticity.[2][6][7][8]

References

- 1. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Post-Treatment with this compound, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] this compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice | Semantic Scholar [semanticscholar.org]

- 7. This compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Erinacine A: A Technical Guide on its Effects on Synaptic Plasticity and Cognitive Function

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has garnered significant attention for its potent neurotrophic and neuroprotective properties. Preclinical and emerging clinical evidence suggests that this compound can enhance cognitive function and promote synaptic plasticity. Its mechanisms of action are multifaceted, primarily involving the stimulation of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) synthesis. These neurotrophins activate critical signaling pathways, such as the TrkA/B, PI3K/Akt, and MAPK pathways, which are fundamental for neuronal survival, growth, and the structural and functional modifications that underpin learning and memory. This document provides a comprehensive technical overview of the current research on this compound, focusing on its impact on cognitive performance and synaptic plasticity, the underlying molecular mechanisms, and detailed experimental protocols utilized in key studies.

Introduction to this compound

This compound is a key bioactive compound found exclusively in the mycelium of Hericium erinaceus. It is recognized for its ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival and maintenance of neurons.[1] Unlike the hericenones found in the mushroom's fruiting body, this compound has been shown to cross the blood-brain barrier, allowing it to exert direct effects on the central nervous system.[2][3] This characteristic makes this compound a promising candidate for therapeutic interventions in neurodegenerative diseases and age-related cognitive decline.[4][5] Its neuroprotective effects are attributed to a range of activities, including the reduction of oxidative stress, inhibition of neuroinflammation, and prevention of neuronal apoptosis.[6][7]

Effects of this compound on Cognitive Function

The administration of this compound, typically as a component of this compound-enriched H. erinaceus mycelium (EAHEM), has been shown to improve cognitive function in various preclinical models and in human studies.

Preclinical Evidence

In animal models of aging and neurodegeneration, EAHEM supplementation has consistently led to improvements in learning and memory. These effects are often assessed using behavioral tests that evaluate spatial learning, associative memory, and recognition.

Table 1: Summary of Preclinical Studies on this compound and Cognitive Function

| Animal Model | Treatment and Dosage | Duration | Key Cognitive Outcomes | Reference |

|---|---|---|---|---|

| Senescence Accelerated Mouse Prone 8 (SAMP8) | EAHEM at 108, 215, and 431 mg/kg/day | 12 weeks | Significantly improved learning and memory in passive and active avoidance tests at all doses. | [4] |

| Alzheimer's Disease (APP/PS1 mice) | EAHEM (containing 5 mg/g this compound) | 30 days | Improved spatial learning and memory, evidenced by reduced escape latency in the Morris water maze task. | [7] |

| Restraint-Stressed Mice | EAHEM at 100, 200, and 400 mg/kg/day | 4 weeks | Reversed depressive-like behaviors; improved performance in tail suspension and forced swimming tests. | [8][9] |

| Healthy Sprague-Dawley Rats | this compound at 8 mg/kg | Not specified | Increased catecholamine content in the hippocampus. |[10] |

Clinical Evidence

Human studies, though still limited, support the cognitive-enhancing potential of this compound. These studies have primarily focused on individuals with mild cognitive impairment (MCI) and early-stage Alzheimer's disease.

Table 2: Summary of Clinical Studies on this compound and Cognitive Function

| Study Population | Treatment and Dosage | Duration | Key Cognitive Outcomes | Reference |

|---|---|---|---|---|

| Patients with Mild Alzheimer's Disease | 3 capsules/day of EAHEM (350 mg/capsule, containing 5 mg/g this compound) | 49 weeks | Significant improvement in Mini-Mental State Examination (MMSE) scores and Instrumental Activities of Daily Living (IADL) scores compared to placebo. | [2][11] |

| Healthy Young Adults | HE supplementation | 8 weeks | Significant improvement in cognitive ability assessed by non-verbal speed tests. | [12] |

| Adults with Mild Cognitive Impairment | H. erinaceus tablets (not specified to be this compound-enriched) | 16 weeks | Showed an improvement in cognitive functions. |[2] |

Modulation of Synaptic Plasticity by this compound

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. A key process in synaptic strengthening is Long-Term Potentiation (LTP).[13] this compound influences synaptic plasticity primarily by upregulating the expression of critical neurotrophic factors.

Role of Neurotrophic Factors: NGF and BDNF

-

Nerve Growth Factor (NGF): this compound is a potent stimulator of NGF synthesis.[1] NGF is essential for the survival of neurons and plays a role in maintaining LTP in the hippocampus, a brain region critical for memory formation.[13]

-

Brain-Derived Neurotrophic Factor (BDNF): BDNF, along with its receptor TrkB, is a major regulator of synaptic plasticity and is crucial for LTP.[13] Dysfunctions in the BDNF pathway have been linked to several neurological disorders.[13] this compound-enriched mycelium has been shown to increase BDNF levels in the brain, which is a key mechanism for its cognitive-enhancing and antidepressant-like effects.[6][8][9]

Table 3: Effects of this compound on Neurotrophic Factor Expression

| Model System | Treatment and Dosage | Duration | Effect on Neurotrophic Factors | Reference |

|---|---|---|---|---|

| Restraint-Stressed Mice | EAHEM at 100, 200, or 400 mg/kg/day | 4 weeks | Reversed stress-induced decreases in hippocampal BDNF and TrkB expression. | [8][9] |

| Healthy Sprague-Dawley Rats | This compound at 8 mg/kg | Not specified | Increased NGF content in the locus coeruleus and hippocampus. | [10] |

| Patients with Mild Alzheimer's Disease | 3 capsules/day of EAHEM (350 mg/capsule) | 49 weeks | Prevented the significant drop in serum BDNF levels that was observed in the placebo group. | [2] |

| Sleep-Disrupted Mice | HEM (containing 7.2 mg/g this compound) at 150 g/kg | 9 days | Increased BDNF protein expression in whole brain samples. |[7] |

Molecular Mechanisms and Signaling Pathways

This compound's effects on synaptic plasticity and cognitive function are mediated by a complex network of intracellular signaling pathways. These pathways are initiated by the binding of neurotrophins to their respective receptors and are also influenced by the compound's anti-inflammatory and antioxidant properties.

Neurotrophic Signaling Pathways

The primary mechanism involves the activation of the BDNF/TrkB signaling cascade. This pathway is central to promoting neuronal survival, differentiation, and synaptic plasticity.

References

- 1. This compound increases catecholamine and nerve growth factor content in the central nervous system of rats [agris.fao.org]